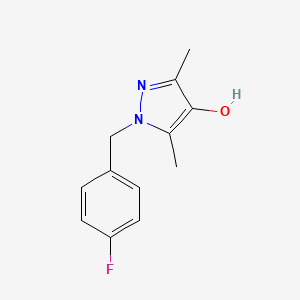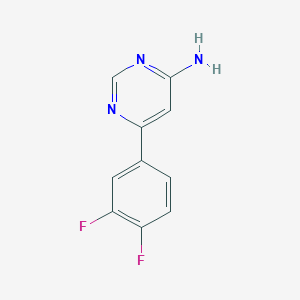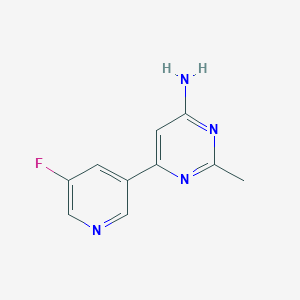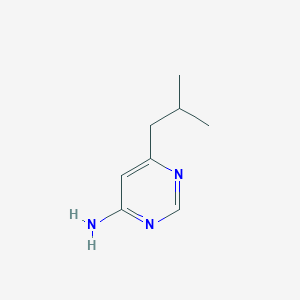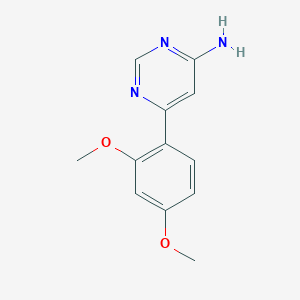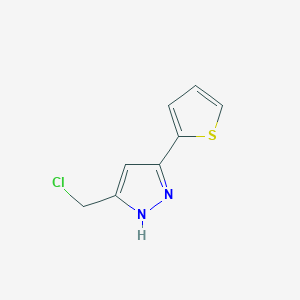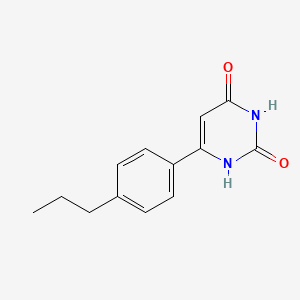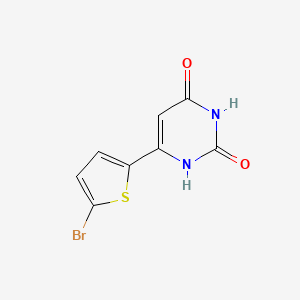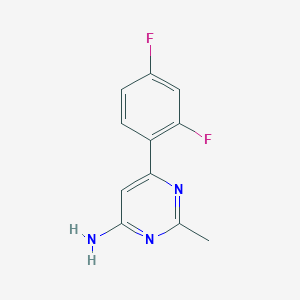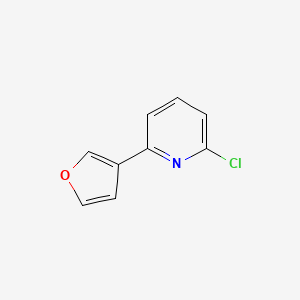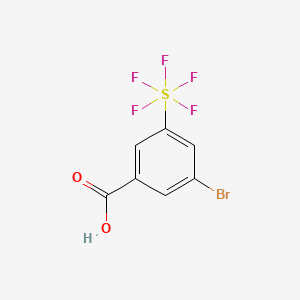
Ácido 3-bromo-5-(pentafluorosulfuro)benzoico
Descripción general
Descripción
3-Bromo-5-(pentafluorosulfur)benzoic acid (B5SBA) is a versatile chemical compound with a wide range of applications in both scientific research and industry. It is a colorless solid that is soluble in organic solvents and has a melting point of 125-126 °C. B5SBA has a wide variety of uses, including as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a corrosion inhibitor. It is also used in the manufacture of agrochemicals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Síntesis Orgánica
Ácido 3-bromo-5-(pentafluorosulfuro)benzoico: es un compuesto valioso en la síntesis orgánica debido a su reactividad y la presencia de múltiples grupos funcionales. Puede actuar como precursor para sintetizar diversos compuestos aromáticos, que son esenciales en el desarrollo de productos farmacéuticos, agroquímicos y colorantes .
Investigación Farmacéutica
En la investigación farmacéutica, la estructura única de este compuesto permite la creación de nuevas moléculas de fármacos. Su porción de ácido benzoico se puede utilizar para desarrollar fármacos antiinflamatorios y analgésicos, mientras que el átomo de bromo se puede utilizar para una mayor funcionalización .
Ciencia de Materiales
El grupo pentafluorosulfuro en This compound lo convierte en un candidato interesante para crear materiales avanzados. Esto incluye el desarrollo de nuevos polímeros con mayor estabilidad térmica y resistencia química .
Química Analítica
Como estándar analítico, This compound se puede utilizar para calibrar instrumentos y validar metodologías, particularmente en cromatografía líquida de alto rendimiento (HPLC) y espectrometría de masas (MS) debido a su peso molecular y estructura distintos .
Desarrollo Agroquímico
Los átomos de bromo y flúor del compuesto se pueden aprovechar para sintetizar nuevos agroquímicos, como pesticidas y herbicidas. Estos elementos a menudo contribuyen a la actividad biológica de dichos compuestos, haciéndolos efectivos contra una amplia gama de plagas y malezas .
Investigación de Compuestos Fluorados
Los compuestos fluorados tienen propiedades únicas que los hacen útiles en diversas aplicaciones, incluida el desarrollo de refrigerantes, anestésicos y cristales líquidos. El grupo pentafluorosulfuro en este compuesto proporciona una vía para explorar estas aplicaciones con mayor profundidad .
Propiedades
IUPAC Name |
3-bromo-5-(pentafluoro-λ6-sulfanyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5O2S/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDWTFSLWQRHPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(F)(F)(F)(F)F)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

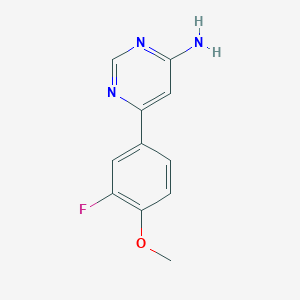

amine](/img/structure/B1466903.png)
